Ethyl 4-(4H-1,2,4-triazol-4-yl)benzoate
Overview
Description
Ethyl 4-(4H-1,2,4-triazol-4-yl)benzoate is a chemical compound that has gained significant attention in scientific research due to its potential use in various applications.
Mechanism Of Action
The exact mechanism of action of Ethyl 4-(4H-1,2,4-triazol-4-yl)benzoate is not fully understood. However, it is believed to work by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. This leads to the disruption of fungal cell membranes and ultimately, cell death.
Biochemical And Physiological Effects
Ethyl 4-(4H-1,2,4-triazol-4-yl)benzoate has been shown to have a range of biochemical and physiological effects. In addition to its antimicrobial and antifungal properties, it has also been shown to have anti-inflammatory and antioxidant effects. These properties make it a potential candidate for the treatment of a range of diseases, including cancer and neurodegenerative disorders.
Advantages And Limitations For Lab Experiments
One of the main advantages of Ethyl 4-(4H-1,2,4-triazol-4-yl)benzoate is its ease of synthesis. It can be synthesized using relatively simple methods and is readily available. However, one of the main limitations is its limited solubility in water, which can make it difficult to work with in certain lab experiments.
Future Directions
There are a number of potential future directions for research on Ethyl 4-(4H-1,2,4-triazol-4-yl)benzoate. One area of interest is in the development of new drugs for the treatment of fungal infections. Another potential direction is in the development of new therapies for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of Ethyl 4-(4H-1,2,4-triazol-4-yl)benzoate and its potential applications in various fields of research.
Scientific Research Applications
Ethyl 4-(4H-1,2,4-triazol-4-yl)benzoate has been extensively studied for its potential use in various scientific research applications. One of the most promising applications is in the field of medicinal chemistry. It has been shown to have potent antimicrobial and antifungal properties, making it a potential candidate for the development of new drugs.
properties
CAS RN |
167626-25-7 |
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Product Name |
Ethyl 4-(4H-1,2,4-triazol-4-yl)benzoate |
Molecular Formula |
C11H11N3O2 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
ethyl 4-(1,2,4-triazol-4-yl)benzoate |
InChI |
InChI=1S/C11H11N3O2/c1-2-16-11(15)9-3-5-10(6-4-9)14-7-12-13-8-14/h3-8H,2H2,1H3 |
InChI Key |
KZQIXWIGCXTIHO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C=NN=C2 |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C=NN=C2 |
synonyms |
4-(4H-1,2,4-TRIAZOL-4-YL)-BENZOIC ACID, ETHYL ESTER |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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